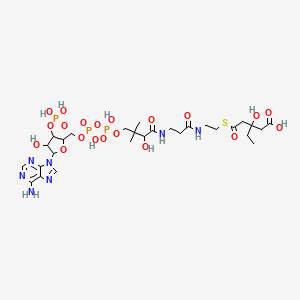
乙酰霉素
描述
乙酰霉素是一种天然产物,被确定为由白蚁肠道相关的链霉菌产生的抗真菌剂。 它在对抗各种真菌病原体方面显示出巨大潜力,包括红皮病菌、黑曲霉、灰葡萄孢和链格孢 。 这种化合物因其作为生物防治剂和天然产物杀菌剂的潜在用途而备受关注 .
科学研究应用
乙酰霉素具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在化学领域,它被用作研究天然产物合成和生物合成途径的模型化合物 。 在生物学领域,乙酰霉素的抗真菌特性使其成为研究真菌发病机理和开发新的抗真菌剂的宝贵工具 .
在医学领域,乙酰霉素已显示出作为抗真菌治疗剂的潜力,特别是在治疗由耐药真菌病原体引起的感染方面 。 其独特的作用机制和低毒性使其成为进一步药物开发的有吸引力的候选者 。 在工业领域,乙酰霉素可以用作农业应用中的天然杀菌剂,为化学杀菌剂提供一种环保替代品 .
作用机制
生化分析
Biochemical Properties
Acetomycin plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily targets bacterial ribosomal RNA, inhibiting protein synthesis and leading to bacterial cell death. Acetomycin interacts with enzymes such as RNA polymerase and proteins involved in the translation process, disrupting their normal function and preventing bacterial growth .
Cellular Effects
Acetomycin has significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 50S ribosomal subunit, leading to the cessation of cell growth and division. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in bacterial cell death. Acetomycin’s impact on eukaryotic cells is minimal, making it a valuable tool in selective bacterial inhibition .
Molecular Mechanism
The molecular mechanism of Acetomycin involves its binding to the bacterial ribosome, specifically the 50S subunit. This binding interferes with the elongation phase of protein synthesis, preventing the formation of peptide bonds and leading to the accumulation of incomplete polypeptide chains. Acetomycin also inhibits RNA polymerase activity, further disrupting bacterial gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetomycin change over time. The compound is relatively stable, but its antibacterial activity can decrease due to degradation. Long-term exposure to Acetomycin can lead to the development of bacterial resistance, reducing its efficacy. Studies have shown that Acetomycin maintains its antibacterial properties for extended periods when stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of Acetomycin vary with different dosages in animal models. At low doses, Acetomycin effectively inhibits bacterial growth without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum concentration of Acetomycin is required to achieve antibacterial activity .
Metabolic Pathways
Acetomycin is involved in various metabolic pathways, primarily targeting bacterial protein synthesis. It interacts with enzymes such as RNA polymerase and ribosomal proteins, disrupting the normal metabolic flux and leading to the accumulation of incomplete proteins. Acetomycin’s impact on metabolite levels is significant, as it inhibits the production of essential bacterial proteins .
Transport and Distribution
Within cells and tissues, Acetomycin is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in bacterial cells. Acetomycin’s localization within bacterial cells is crucial for its antibacterial activity, as it needs to reach the ribosomes to exert its effects .
Subcellular Localization
Acetomycin’s subcellular localization is primarily within the bacterial ribosomes, where it binds to the 50S subunit. This localization is essential for its inhibitory activity on protein synthesis. Acetomycin does not undergo significant post-translational modifications, and its targeting signals are inherent to its chemical structure .
准备方法
合成路线和反应条件
乙酰霉素的合成涉及链霉菌属的菌种发酵。 然后使用核磁共振 (NMR) 和 X 射线晶体学分析发酵提取物,以鉴定和纯化乙酰霉素 。 乙酰霉素的具体合成路线和反应条件在文献中没有详细介绍,但已知该化合物是通过链霉菌的代谢过程产生的 .
工业生产方法
乙酰霉素的工业生产可能涉及使用优化链霉菌菌株的大规模发酵过程。 会仔细控制发酵条件,包括营养成分、温度、pH 值和通气,以最大限度地提高乙酰霉素的产量。 发酵结束后,将使用色谱法和结晶等技术提取和纯化该化合物 .
化学反应分析
反应类型
乙酰霉素经历各种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物以增强其稳定性、功效和生物利用度至关重要 .
常用试剂和条件
涉及乙酰霉素的反应中使用的常用试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应条件通常涉及受控温度、pH 值和溶剂体系,以确保所需的转化 .
主要生成产物
乙酰霉素化学反应形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能会生成羟基化衍生物,而还原反应可能会生成该化合物的脱氧形式 .
相似化合物的比较
属性
IUPAC Name |
[(2R,3S,4S)-4-acetyl-3,4-dimethyl-5-oxooxolan-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-5-8(14-7(3)12)15-9(13)10(5,4)6(2)11/h5,8H,1-4H3/t5-,8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZTORLGBISLR-RHFNHBFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)C1(C)C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)[C@]1(C)C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510-18-9 | |
| Record name | (3S,4S,5R)-3-Acetyl-5-(acetyloxy)dihydro-3,4-dimethyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETOMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/373B64IT09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Acetomycin?
A: Acetomycin has the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol. []
Q2: How active is Acetomycin against tumor cells in vitro?
A: Acetomycin demonstrates potent in vitro activity against HCT-8 human colon adenocarcinoma cells (IC50 = 1.5 µg/mL) and L1210 murine leukemia cells (IC50 = 2.2 µg/mL). [] It also showed a 33% overall response rate in the human tumor stem cell assay against 49 primary tumors. []
Q3: What is the mechanism behind Acetomycin's in vivo inactivation?
A: Acetomycin is rapidly inactivated in vivo by esterases, primarily porcine liver esterase (EC 3.1.1.1). [, ] This enzymatic hydrolysis likely targets the acetoxy group at the 5-position of the γ-butyrolactone ring, significantly reducing its activity. []
Q4: Have any strategies been explored to overcome Acetomycin's in vivo inactivation?
A: Yes, researchers have synthesized Acetomycin analogs with modifications at the 5-position of the γ-butyrolactone ring, replacing the acetoxy group with benzoyloxy and pivaloyloxy groups. [] These modifications aimed to create esterase-resistant analogs.
Q5: Were the esterase-resistant Acetomycin analogs successful?
A: Although the synthesized analogs showed similar in vitro cytotoxicity to Acetomycin, they remained susceptible to porcine liver esterase and lost their efficacy in vivo. []
Q6: What is the absolute configuration of Acetomycin?
A: The absolute configuration of Acetomycin is 3S, 4S, 5R, determined through spectroscopic characterization, X-ray analysis of a bromo derivative, and synthesis of its stereoisomers. [, , ]
Q7: How does the structure of Acetomycin contribute to its activity?
A: While the exact mechanism of action remains unclear, the γ-butyrolactone ring and the acetoxy group at the 5-position are crucial for Acetomycin's biological activity. [, ] Modifications to these structural features significantly impact its potency. [, ]
Q8: What is known about the biogenesis of Acetomycin?
A: Studies using radiolabeled precursors revealed that Acetomycin's carbon skeleton originates from acetate and methionine. [] C-1, C-5, and C-9 are derived from the carboxylate carbon of acetate, while C-2, C-6, and C-10 originate from its methyl group. [] The C-7 methyl group comes from methionine, while the remaining carbons (C-3, C-4, and C-8) come from an unknown precursor, possibly a D-glucose degradation product. []
Q9: What spectroscopic data is available for Acetomycin?
A: Acetomycin has been characterized using NMR and CD spectroscopy. [] Further structural information was obtained through X-ray analysis of its bromo derivative. [, ]
Q10: Has the total synthesis of Acetomycin been achieved?
A: Yes, several total syntheses of Acetomycin and its stereoisomers have been reported, employing various strategies like Claisen rearrangement, silylene transfer reactions, and palladium-catalyzed allylic alkylation. [, , , , , , , , , , , , , , , , ]
Q11: What is the significance of the total synthesis of Acetomycin?
A: The successful total synthesis of Acetomycin and its stereoisomers allows for the production of sufficient quantities for further biological evaluation and facilitates the development of analogs with improved pharmacological properties. [, , , , , , , , , , , , , , , , ]
Q12: What are the potential applications of Acetomycin?
A: Although limited by its in vivo instability, Acetomycin holds potential as a lead compound for developing novel anticancer and antifungal agents. [, ] Further research focusing on improving its pharmacokinetic properties is needed to unlock its full therapeutic potential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


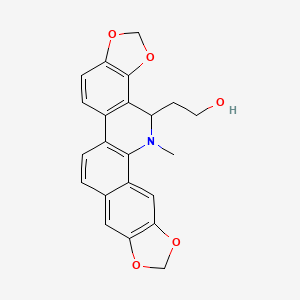


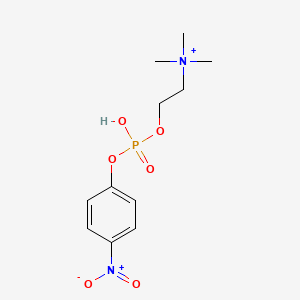

![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)

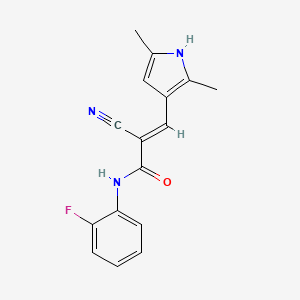
![5-bromo-N-[(2-pyridinylamino)-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1213776.png)

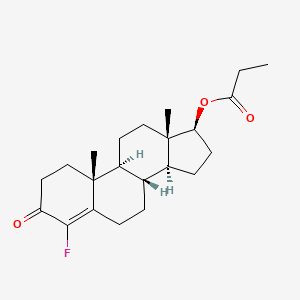
![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)

